![molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9](/img/structure/B1304386.png)
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, involves numerous methods . One effective method reported is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives have been studied using various techniques such as molecular docking, three-dimensional quantitative structure–activity relationship (3D-QSAR), and molecular dynamics (MD) simulations .Chemical Reactions Analysis
Pyrimidines, including “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, undergo various chemical reactions. For instance, they can neutralize acids to form salts plus water . These acid-base reactions are exothermic .Applications De Recherche Scientifique
Anti-Inflammatory Activities
Pyrimidines, including the compound , have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Applications
Pyrimidines are known to display antioxidant effects . This means they can neutralize harmful free radicals in the body, which can help prevent various diseases and promote overall health .
Antimicrobial Applications
The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . This means they can be used to treat various bacterial infections .
Antiviral Applications
Pyrimidines also have antiviral applications . They can inhibit the replication of viruses, making them useful in the treatment of various viral diseases .
Anticancer Applications
Pyrimidines play an important role in oncogenesis, translating multiple oncogenic signaling pathways . Inhibiting HDAC and Mnk, which are highly expressed in a variety of tumors, can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .
Antituberculosis Applications
Pyrimidines have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antifungal Applications
Lastly, pyrimidines have antifungal applications . They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .
Mécanisme D'action
Target of Action
The compound 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, also known as N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydroxylamine, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. By inhibiting protein kinases, it disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption can lead to a variety of downstream effects, including the inhibition of cancer cell proliferation .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cancer cell growth. It achieves this by inhibiting protein kinases, which are essential for cell growth and metabolism . This leads to a decrease in cancer cell proliferation and potentially to cancer cell death .
Safety and Hazards
The safety data sheet for a similar compound, “4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .
Orientations Futures
The future research directions for “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The goal would be to develop novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCCEBHPKLNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377580 |
Source


|
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
62597-87-9 |
Source


|
| Record name | 10X-0991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

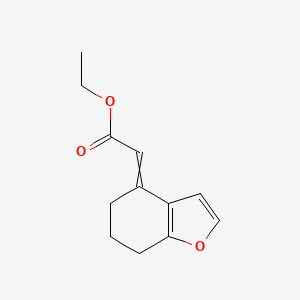
![3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one](/img/structure/B1304312.png)
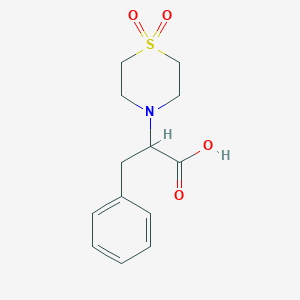

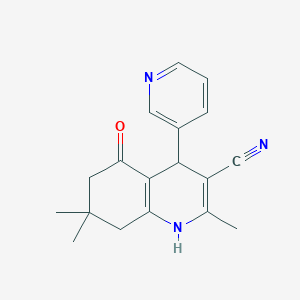
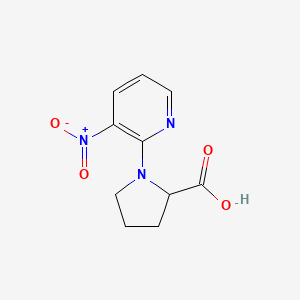
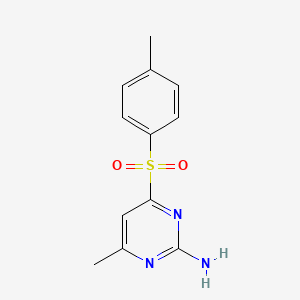

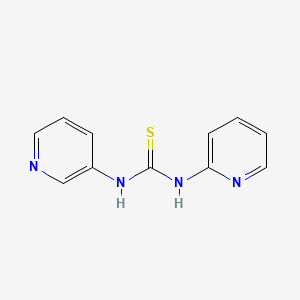
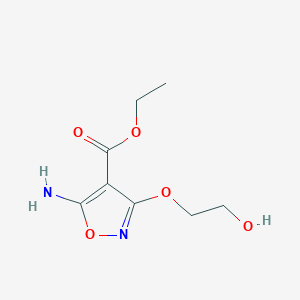
![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)


![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)